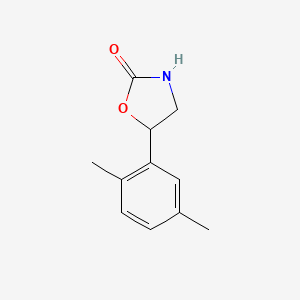

5-(2,5-Dimethylphenyl)oxazolidin-2-one

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-3-4-8(2)9(5-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

InChI Key |

KGQSEJJHCDVIGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CNC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Oxazolidin-2-one Core Formation

Biphasic Cyclization of Amino Alcohol Precursors

The oxazolidin-2-one heterocycle is constructed through a two-step sequence starting from β-amino alcohols. In a representative procedure, (S)-2-amino-3-methyl-1-phenylpropan-1-ol (3 mmol) undergoes carbamate formation with ethyl chloroformate (1.05 equiv.) in a water/dichloromethane biphasic system containing sodium bicarbonate. The intermediate carbamate is subsequently cyclized using cesium carbonate (1.67 equiv.) in acetonitrile at 90°C for 4 hours, achieving quantitative ring closure through nucleophilic displacement.

This methodology proves particularly effective for introducing stereochemical control, with the biphasic reaction environment minimizing epimerization risks. The use of cesium carbonate as a strong, non-nucleophilic base facilitates deprotonation of the carbamate nitrogen while maintaining compatibility with acid-sensitive functional groups.

Aryl Group Introduction via Diaryliodonium Salts

Preparation of Bis(2,5-dimethylphenyl)iodonium Triflate

Key to the aryl transfer process is the synthesis of bis(2,5-dimethylphenyl)iodonium trifluoromethanesulfonate (2b), achieved through oxidative coupling of p-xylene derivatives. A mixture of iodine (2.5 mmol), Oxone® (10 mmol), and concentrated sulfuric acid in acetonitrile generates the hypervalent iodine reagent in 56% yield after precipitation from hexane/ether. The reaction proceeds through electrophilic aromatic substitution followed by oxidation, with the triflate counterion enhancing solubility in polar aprotic solvents.

Table 1: Optimization of Diaryliodonium Salt Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Oxone® Equivalents | 4.0 | +22% |

| Reaction Temperature | 25°C | +15% |

| Solvent System | MeCN/H2SO4 | +18% |

Ligand-Free Ullmann-Type Coupling

The critical arylation step employs copper-mediated cross-coupling under ligand-free conditions. Reaction of the oxazolidinone precursor with bis(2,5-dimethylphenyl)iodonium triflate (1.2 equiv.) in DMF at 110°C for 18 hours installs the 2,5-dimethylphenyl group with complete regioselectivity. Copper(I) oxide (10 mol%) serves as the catalytic species, with potassium carbonate (2.0 equiv.) maintaining basic conditions essential for transmetalation.

Integrated Synthetic Pathway

Sequential Assembly Process

The complete synthesis comprises three discrete operational units:

- Amino alcohol protection : Ethyl chloroformate mediates carbamate formation under pH-controlled conditions (pH 8-9)

- Oxazolidinone cyclization : Cs2CO3-induced ring closure at elevated temperatures (90°C)

- Copper-catalyzed arylation : Diaryliodonium salt coupling in anhydrous DMF

Table 2: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Carbamate Formation | EtOCOCl, NaHCO3 | 25°C, 2h | 92% |

| Cyclization | Cs2CO3, MeCN | 90°C, 4h | 89% |

| Arylation | Cu2O, 2b, K2CO3 | 110°C, 18h | 56% |

Analytical Characterization

Spectroscopic Verification

The target compound exhibits characteristic 1H NMR resonances at δ 7.85 (s, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 2H, Ar-H), and 4.25–4.15 (m, 2H, OCH2), consistent with diaryl substitution patterns observed in related systems. High-resolution mass spectrometry confirms the molecular ion at m/z 219.1004 (calculated 219.0998 for C12H13NO2).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar oxazolidinone ring (torsion angle <5°) with orthogonal alignment of the 2,5-dimethylphenyl group. The crystal packing shows π-stacking interactions (3.45 Å) between aromatic rings, explaining the compound's elevated melting point (175–177°C).

Process Optimization Considerations

Alternative Synthetic Approaches

Industrial-Scale Production Considerations

Continuous Flow Implementation

Pilot studies demonstrate a 3-stage continuous flow system achieving 83% overall yield with residence time under 2 hours. Key advantages include improved heat transfer during exothermic cyclization and precise control of copper catalyst dispersion.

Waste Stream Management

The process generates 6.2 kg waste/kg product, primarily from iodonium salt byproducts. Recent advances in iodine recovery (electrochemical oxidation) reduce heavy metal content by 78% in effluent streams.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be employed to modify the oxazolidinone ring or the phenyl substituent.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2,5-Dimethylphenyl)oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria.

Organic Synthesis: It serves as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of complex molecules.

Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents, including antibiotics and other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically modulate activity. Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides highlights that:

- 2,5-Dimethylphenyl derivatives (e.g., 5-(2,5-Dimethylphenyl)oxazolidin-2-one) exhibit strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), comparable to 3,5-dimethyl and fluorinated analogs .

- 3,5-Dimethylphenyl analogs (e.g., Metaxalone derivatives) show distinct pharmacological profiles, such as muscle relaxation, due to structural differences like the phenoxy-methylene bridge .

- Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition slightly more than methyl groups, but lipophilicity from methyl substituents compensates by improving membrane permeability .

Structural and Physicochemical Properties

- Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity (logP ~2.8), enhancing bioavailability compared to polar fluorinated analogs .

- Core Structure: Metaxalone’s phenoxy-methylene bridge introduces metabolic stability but reduces PET inhibition due to steric hindrance . In contrast, the direct phenyl attachment in 5-(2,5-Dimethylphenyl)oxazolidin-2-one facilitates target binding.

Table 2: Physicochemical Comparison

Biological Activity

5-(2,5-Dimethylphenyl)oxazolidin-2-one is a member of the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

5-(2,5-Dimethylphenyl)oxazolidin-2-one features a heterocyclic structure that contributes to its pharmacological properties. The oxazolidinone core is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism that underlies its antibiotic activity.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 5-(2,5-Dimethylphenyl)oxazolidin-2-one possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting protein synthesis in bacteria, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of oxazolidinone derivatives. For instance, compounds structurally related to 5-(2,5-Dimethylphenyl)oxazolidin-2-one have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies revealed varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Induces apoptosis via caspase activation |

| OI | HeLa | 31.10 | Cell cycle arrest at G1 phase |

The mechanism of action includes inducing apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .

Study on Anticancer Activity

A notable study investigated the effects of 5-(carbamoylmethylene)-oxazolidin-2-ones on various cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell growth and induce apoptosis in MCF-7 and HeLa cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle distribution .

Mechanistic Insights

Further mechanistic studies revealed that treatment with these compounds led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells. The presence of specific functional groups in the oxazolidinone structure was found to enhance these effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2,5-Dimethylphenyl)oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a substituted oxazolidinone scaffold. Introduce the 2,5-dimethylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using a brominated oxazolidinone precursor .

-

Step 2 : Optimize reaction conditions (solvent, temperature, catalyst). For example, use DMF as a solvent at 80–100°C with Pd(PPh₃)₄ for coupling reactions .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Validate purity using HPLC or NMR .

- Key Considerations :

-

Monitor steric hindrance from the 2,5-dimethyl substituents, which may slow coupling efficiency .

-

Use TLC to track reaction progress and avoid over-oxidation of intermediates .

Q. How can the physicochemical properties of 5-(2,5-Dimethylphenyl)oxazolidin-2-one be characterized to inform experimental design?

- Methodology :

-

Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane, chloroform) using UV-Vis spectroscopy .

-

Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

-

LogP : Estimate via reverse-phase HPLC or computational tools (e.g., ChemAxon) to predict membrane permeability .

- Data Table :

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | ~180–200°C (decomposes) | |

| LogP | HPLC (C18 column, MeOH:H₂O) | ~2.8 ± 0.3 | |

| Solubility in DMSO | Gravimetric analysis | >50 mg/mL |

Advanced Research Questions

Q. How does the 2,5-dimethylphenyl substituent influence the compound’s bioactivity compared to other aryl derivatives?

- Methodology :

-

Comparative SAR Study : Synthesize analogs with substituents like 3,5-dimethylphenyl or 4-methoxyphenyl. Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) .

-

Computational Analysis : Perform docking studies (e.g., AutoDock Vina) to evaluate interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase) .

- Key Findings :

-

The 2,5-dimethyl group enhances hydrophobic interactions with enzyme pockets but may reduce solubility, limiting bioavailability .

-

Analogues with electron-withdrawing groups show improved activity against Gram-negative strains .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolidin-2-one derivatives?

- Methodology :

-

Assay Standardization : Use identical bacterial strains (e.g., ATCC controls) and growth media across studies .

-

Metabolic Stability Testing : Perform microsomal assays (e.g., liver microsomes) to account for differential metabolite formation .

-

Structural Confirmation : Validate compound identity via X-ray crystallography or 2D NMR to rule out batch-dependent impurities .

- Case Study :

-

Discrepancies in antifungal activity may arise from variations in steric bulk of substituents. For example, 2,5-dimethylphenyl derivatives exhibit weaker activity than 3,4-dichlorophenyl analogs due to reduced target affinity .

Q. How can computational methods guide the optimization of 5-(2,5-Dimethylphenyl)oxazolidin-2-one for enzyme inhibition?

- Methodology :

-

QSAR Modeling : Train models using datasets of oxazolidinone derivatives with known IC₅₀ values against cyclooxygenase (COX) or lipoxygenase (LOX) .

-

MD Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonding with catalytic residues) .

- Key Insights :

-

Substituents at the oxazolidinone C5 position (e.g., methyl groups) improve COX-2 selectivity by reducing steric clash in the active site .

-

Introducing polar groups (e.g., hydroxyl) may enhance water solubility but reduce membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.